Chemical Structure, Physical Properties, and Synthetic Methodology of Ethyl 6-(3,4,5-trichlorophenyl)-6-oxohexanoate
Chemical Structure, Physical Properties, and Synthetic Methodology of Ethyl 6-(3,4,5-trichlorophenyl)-6-oxohexanoate
An In-Depth Technical Guide and Protocol Validation for Drug Development Professionals
Executive Summary
In the realm of advanced intermediate synthesis for drug discovery and agrochemical development, polyhalogenated aryl ketones present unique structural advantages and synthetic challenges. Ethyl 6-(3,4,5-trichlorophenyl)-6-oxohexanoate (CAS: 951887-56-2) [1] is a highly specialized, lipophilic building block. Its 3,4,5-trichlorophenyl core provides exceptional metabolic stability and halogen-bonding capabilities, while the flexible 6-oxohexanoate chain serves as an ideal tether for Proteolysis Targeting Chimeras (PROTACs) or target-specific enzyme inhibitors.
This whitepaper provides a comprehensive molecular profile of this compound, alongside a field-proven, self-validating synthetic protocol designed to overcome the regiochemical limitations of traditional electrophilic aromatic substitution.
Chemical Structure and Molecular Profiling
The molecular architecture of Ethyl 6-(3,4,5-trichlorophenyl)-6-oxohexanoate ( C14H15Cl3O3 )[2] is defined by two distinct domains:
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The Electron-Deficient Aryl Core: The symmetric 3,4,5-trichloro substitution pattern exerts a strong inductive electron-withdrawing effect. This drastically lowers the electron density of the aromatic ring, making it highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes).
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The Aliphatic Linker: A 5-carbon spacer separates the rigid aryl ketone from a terminal ethyl ester. This ester acts as a versatile synthetic handle, readily undergoing saponification, transesterification, or direct amidation to couple with biologically active ligands.
Quantitative Physical and Chemical Properties
The following table summarizes the foundational physicochemical data critical for formulation and downstream synthesis[3].
| Property | Value |
| IUPAC Name | Ethyl 6-(3,4,5-trichlorophenyl)-6-oxohexanoate |
| CAS Registry Number | 951887-56-2[1] |
| Molecular Formula | C14H15Cl3O3 [2] |
| Molecular Weight | 337.62 g/mol [3] |
| Physical State | Viscous heavy oil to low-melting solid (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 8 |
| Topological Polar Surface Area | 43.4 Ų |
| Predicted LogP | 4.5 - 5.0 (Highly Lipophilic) |
Synthetic Methodology: The Weinreb Amide Approach
Expertise & Experience: Synthesizing this specific isomer requires meticulous regiocontrol. Traditional Friedel-Crafts acylation of 1,2,3-trichlorobenzene is fundamentally flawed for this target; the competing ortho/para directing effects of the chlorine substituents predominantly yield the 2,3,4-trichloro isomer.
To achieve absolute regiochemical fidelity, we must pivot to a directed nucleophilic addition. By converting monoethyl adipate into a Weinreb amide[4], we can react it with 3,4,5-trichlorophenylmagnesium bromide. The Weinreb amide forms a highly stable 5-membered cyclic tetrahedral intermediate via magnesium chelation, which strictly prevents the over-addition of the Grignard reagent that typically plagues ester-to-ketone conversions[5],[6].
Step-by-Step Experimental Protocol
Phase 1: Preparation of the Weinreb Amide Intermediate
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Activation: Dissolve monoethyl adipate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.
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Coupling: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise. Stir for 30 minutes.
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Causality: CDI is preferred over thionyl chloride to avoid generating harsh HCl gas, which could cause transesterification or premature cleavage of the ethyl ester.
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Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by triethylamine (1.2 eq). Warm to room temperature and stir for 4 hours.
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Workup: Quench with water, extract with DCM, wash with 1M HCl and brine, dry over Na2SO4 , and concentrate in vacuo.
Phase 2: Grignard Generation & Nucleophilic Addition
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Metallation: In an oven-dried flask, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF. Slowly add a solution of 3,4,5-trichlorobromobenzene (1.1 eq) in THF. Reflux for 2 hours.
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Causality: The strong electron-withdrawing nature of the three chlorine atoms stabilizes the aryl radical intermediate but slows down the insertion of magnesium; thermal initiation and iodine are critical to breach the activation energy barrier.
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Addition: Cool the Grignard solution to -78 °C. Dropwise, add the Weinreb amide (1.0 eq) dissolved in THF. Maintain at -78 °C for 1 hour, then gradually warm to room temperature.
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Causality: The low temperature ensures the kinetic stability of the magnesium-chelated tetrahedral intermediate, preventing a second nucleophilic attack[5].
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Hydrolysis: Quench carefully at 0 °C with cold 1M HCl.
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Causality: The acidic workup rapidly collapses the tetrahedral intermediate, releasing the target ketone and partitioning the water-soluble N,O-dimethylhydroxylamine byproduct into the aqueous layer.
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Isolation: Extract with ethyl acetate, wash with brine, dry, and purify via silica gel flash chromatography (Hexanes/EtOAc).
Mechanistic Pathway Visualization
Figure 1: Regioselective synthesis workflow of Ethyl 6-(3,4,5-trichlorophenyl)-6-oxohexanoate.
Analytical Validation (Self-Validating System)
A robust synthetic protocol must be self-validating. To ensure the structural integrity and purity of the isolated Ethyl 6-(3,4,5-trichlorophenyl)-6-oxohexanoate, the following In-Process Controls (IPCs) and final analytical benchmarks must be met:
In-Process Controls (IPCs)
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IPC 1 (Grignard Titer): Prior to addition, quench a 0.1 mL aliquot of the Grignard reagent with D2O . GC-MS analysis must show the exclusive formation of 1,2,3-trichloro-5-deuterobenzene, confirming successful metallation without Wurtz coupling side-products.
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IPC 2 (Reaction Completion): LC-MS analysis of the reaction mixture prior to quench should show the mass of the intact tetrahedral intermediate (or its hydrolyzed ketone artifact formed on the LC column) and the complete consumption of the Weinreb amide.
Final Structural Elucidation
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1 H NMR (400 MHz, CDCl3 ): The defining feature is a sharp singlet integrating to 2H in the aromatic region ( δ ~7.95 ppm). This symmetry definitively proves the 3,4,5-trichloro substitution pattern. The ethyl ester is confirmed by a distinct quartet ( δ 4.12 ppm, J=7.1 Hz) and triplet ( δ 1.25 ppm).
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Mass Spectrometry (ESI-MS): The presence of three chlorine isotopes will yield a distinct, mathematically predictable isotopic cluster at m/z 337, 339, 341, and 343 in an approximate ratio of 27:27:9:1 , corresponding to the [M+H]+ ion.
References
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Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22 (39), 3815-3818. URL:[Link]
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Khlestkin, V. K.; Mazhukin, D. G. "Recent advances in the application of N,O-dialkylhydroxylamines in organic chemistry." Current Organic Chemistry, 2003, 7, 967-993. URL:[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]
- 5. orientjchem.org [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
